(2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester
Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
- The compound has been utilized in various synthesis processes. For instance, in the synthesis of tert-Butyl phenyl(phenylsulfonyl)methylcarbamate by asymmetric Mannich reaction, demonstrating its role in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
- It is also involved in the preparation of Diels-Alder reaction compounds, like tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, showcasing its utility in synthesizing heterocycles and carbamates (Padwa, Brodney, & Lynch, 2003).
Deprotection and Reactivity Studies
- Research has shown its effectiveness in deprotection reactions, such as in the study where aqueous phosphoric acid was used as a mild reagent for deprotection of tert-butyl carbamates (Li et al., 2006).
- Another study focused on the synthesis and characterization of substituted phenyl azetidines, where it played a crucial role in the preparation of antimicrobial agents (Doraswamy & Ramana, 2013).
Crystallographic and Structural Analysis
- The compound has been used in crystallographic studies, such as in the synthesis and characterization of (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, which was analyzed using X-ray crystallographic studies (Kant, Singh, & Agarwal, 2015).
Applications in Synthesizing Chiral and Cyclic Compounds
- It's been used in the enantioselective preparation of dihydropyrimidones, highlighting its significance in synthesizing chiral compounds (Goss, Dai, Lou, & Schaus, 2009).
- Research on synthetic studies of potent marine drugs involved its use in synthesizing key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, important for antitumor antibiotic studies (Li, Wang, Wang, Luo, & Wu, 2013).
Properties
IUPAC Name |
tert-butyl N-(2-amino-4-bromo-6-methylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-7-5-8(13)6-9(14)10(7)15-11(16)17-12(2,3)4/h5-6H,14H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUWGLIIOSNENW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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